molecular formula C10H14N2O2S B13684289 Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate

Cat. No.: B13684289
M. Wt: 226.30 g/mol
InChI Key: GWIBBPOYBZYJPE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate is a heterocyclic compound featuring a fused pyrroloimidazole core with a thioxo (C=S) group at the 3-position and an ethyl ester side chain. This structure combines a rigid bicyclic system with a reactive thioamide moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 2-(3-sulfanylidene-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazol-1-yl)acetate

InChI

InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-7-8-4-3-5-12(8)10(15)11-7/h2-6H2,1H3,(H,11,15)

InChI Key

GWIBBPOYBZYJPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2CCCN2C(=S)N1

Origin of Product

United States

Preparation Methods

Cyclization via Reaction of Amino Precursors with Isothiocyanates

One common approach involves reacting ethyl 2-amino-substituted pyrrole derivatives with ethyl isothiocyanate to form the thioxo-substituted pyrroloimidazole ring. For example, Danswan et al. demonstrated that ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate, upon treatment with ethyl isothiocyanate, yields a 2-thioxo-2,3-dihydro-pyrrolo[3,2-d]pyrimidinone derivative. Although this example is for a related pyrrolo-pyrimidine system, the analogous chemistry applies to pyrroloimidazole systems, where the isothiocyanate reacts with the amino group to form the thioxo ring.

Alkylation and Esterification of the Thioxo Intermediate

After ring formation, alkylation at the nitrogen atom with ethyl bromoacetate or iodoethane provides the ethyl acetate substituent. Alkylation can be performed using standard nucleophilic substitution conditions in polar aprotic solvents such as dimethylformamide (DMF) at room temperature or slightly elevated temperatures. For instance, in a patent describing the synthesis of related pyrroloimidazole derivatives, iodoethane was added to a solution of the pyrroloimidazole intermediate in DMF to afford the ethyl-substituted product after stirring at room temperature.

Use of Thioamide or Thiourea Precursors

An alternative route involves preparing thioamide or thiourea intermediates that cyclize under acidic or basic conditions to form the thioxo-pyrroloimidazole core. This method leverages the nucleophilicity of sulfur and nitrogen atoms to promote ring closure with concomitant formation of the C=S bond.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Amino precursor + isothiocyanate Ethyl isothiocyanate, solvent (e.g., ethanol or DMF), room temp to reflux Formation of thioxo-substituted pyrroloimidazole ring
2 Alkylation Iodoethane or ethyl bromoacetate, DMF, rt or 80 °C, 3 h Introduction of ethyl acetate substituent at N-1
3 Cyclization from thioamide/thiourea Acidic or basic conditions, heating Ring closure forming pyrroloimidazole with thioxo group

Experimental Data and Characterization

While explicit experimental procedures for ethyl 2-(3-thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate are limited in open literature, related compounds have been characterized by:

Representative Synthetic Procedure (Inferred and Adapted)

  • Preparation of Amino Precursor: Synthesize ethyl 2-amino-5-substituted pyrrole-3-carboxylate via literature methods.
  • Formation of Thioxo Ring: React the amino precursor with ethyl isothiocyanate in ethanol under reflux for several hours to afford the thioxo-pyrroloimidazole intermediate.
  • Alkylation: Dissolve the intermediate in DMF, add iodoethane and stir at room temperature for 3 hours.
  • Workup: Partition the reaction mixture between ethyl acetate and water, separate layers, wash organic phase with brine, dry over sodium sulfate, and concentrate.
  • Purification: Purify the crude product by column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioxo group or other functional groups.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate with related compounds from the literature:

Compound Name Core Structure Key Functional Groups Physicochemical Properties Potential Applications
This compound Pyrroloimidazole Thioxo (C=S), ethyl ester Moderate lipophilicity (logP ~2.5)* Enzyme inhibition, prodrug design
5-(Methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (107) Imidazo-thienopyrimidinone Methylsulfanyl (SMe), fused thiopyran High lipophilicity (logP ~3.8) Anticancer, antimicrobial
Clopidogrel ethyl ester analogue 6 Thienopyridine Ethyl ester, chlorophenyl group Low solubility, prodrug activation Antiplatelet therapy
2-Alkyl/aryl-5H-furo[3,2-c]quinolin-4-ones (8) Furoquinoline Furan ring, ketone Polar (logP ~1.2) Photodynamic therapy, fluorescence
Key Observations:
  • Thioxo vs.

Biological Activity

Ethyl 2-(3-thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure

The compound features a pyrrolo[1,2-c]imidazole core with a thioxo group and an ethyl acetate moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit myeloperoxidase (MPO), which is involved in inflammatory processes. This suggests potential applications in treating cardiovascular disorders .
  • Antimicrobial Activity : The thioxo group may enhance the compound's ability to interact with microbial enzymes or cell membranes, leading to antimicrobial effects against various pathogens .

Antimicrobial Properties

A study evaluating the antimicrobial effects of related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. Ethyl derivatives exhibited varying degrees of effectiveness depending on their structural modifications .

CompoundActivity AgainstMIC (µg/mL)
Compound AStaphylococcus aureus15.62
Compound BEscherichia coli31.25

Anticancer Activity

Preliminary studies have indicated that similar compounds show promise in anticancer applications. For instance, certain pyrrolidine derivatives have been tested against human tumor cell lines such as HepG2 and Jurkat cells, exhibiting cytotoxic effects .

CompoundCell Line TestedIC50 (µM)
Compound CHepG2<10
Compound DJurkat<5

Case Studies

  • Cardiovascular Applications : A patent describes the use of compounds that inhibit MPO for cardiovascular treatment. The specific role of this compound in this context remains to be fully elucidated but suggests a pathway for future research .
  • Anticonvulsant Properties : Related thiazole-bearing compounds have shown anticonvulsant activity in animal models. The structure-activity relationship (SAR) indicates that modifications can significantly enhance efficacy .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

  • Cyclocondensation : Reacting nitriles (e.g., nitrile 105) with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form thioxo-pyrroloimidazole derivatives (e.g., compound 107) under reflux conditions .
  • Catalyzed alkylation : Using catalysts like CBr4 to promote coupling between imidazole precursors and ethyl chloroacetate in solvents such as DMSO or toluene .
  • Oxidative condensation : Combining o-phenylenediamine with aldehydes (e.g., benzaldehyde) and sodium metabisulfite, followed by N-alkylation with ethyl chloroacetate .

Q. Optimization Strategies :

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance reactivity for N-alkylation steps .
  • Catalyst tuning : CBr4 improves atom economy by reducing side reactions .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition risks .

Q. Table 1: Synthetic Methods Comparison

MethodReactants/ConditionsYieldReference
CyclocondensationNitrile 105, ethyl 2-aminoacetate derivative60–75%
CBr4-catalyzed couplingImidazole precursor, ethyl chloroacetate70–85%
Oxidative condensationo-Phenylenediamine, benzaldehyde, Na₂S₂O₅50–65%

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ethyl ester protons (δ 1.2–4.3 ppm). Key splitting patterns confirm substitution on the pyrroloimidazole ring .
    • ¹³C NMR : Detect carbonyl (C=O, δ 165–175 ppm) and thiocarbonyl (C=S, δ 190–210 ppm) groups .
  • IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C=S stretch) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 209.116) confirm molecular weight, while fragmentation patterns verify the heterocyclic backbone .

Q. Table 2: Key Spectroscopic Data

TechniqueKey ObservationsAssignmentReference
¹H NMRδ 4.2 (q, 2H, CH₂CH₃), δ 3.8 (s, 2H, CH₂S)Ethyl ester, thioether
¹³C NMRδ 170.5 (C=O), δ 195.2 (C=S)Carbonyl/thiocarbonyl
IR1730 cm⁻¹ (C=O), 1120 cm⁻¹ (C=S)Functional groups

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antioxidant Activity : Evaluated via DPPH radical scavenging assays, showing moderate activity (IC₅₀ ~50 μM) due to the thioxo group’s redox properties .
  • EGFR Inhibition : Derivatives exhibit inhibitory effects (IC₅₀ 10–20 μM) in kinase assays, attributed to interactions with the ATP-binding pocket .
  • Cytotoxicity Screening : Tested against cancer cell lines (e.g., MCF-7), with derivatives showing selective toxicity linked to substituent electronegativity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Refinement Software : Use SHELXL for high-resolution refinement, especially for resolving disorder in the thioxo group .
  • Validation Tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify misplaced atoms .
  • Complementary Data : Validate crystallographic results with NMR/IR data. For example, inconsistent bond lengths for C=S (1.6–1.7 Å) should align with IR peaks at 1100–1200 cm⁻¹ .

Q. What computational methods are used to model interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies : Employ AutoDock Vina to predict binding modes with targets like EGFR. Key interactions include hydrogen bonds between the ester group and Lys721 .
  • MD Simulations : Use GROMACS to simulate stability of ligand-protein complexes over 100 ns, analyzing RMSD values (<2 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., –NO₂, –CF₃) with inhibitory activity using Gaussian-based DFT calculations .

Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis : Introduce substituents (e.g., methyl, trifluoromethyl) at the pyrroloimidazole 5-position via alkylation or Suzuki coupling .
  • Biological Assays : Test derivatives in dose-response assays (e.g., IC₅₀ for EGFR inhibition) to quantify substituent effects .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to activity. For example, –CF₃ groups enhance lipophilicity and membrane permeability .

Q. Table 3: SAR Analysis of Key Derivatives

Derivative SubstituentEGFR IC₅₀ (μM)logPNotes
–H (Parent compound)25.3-0.2Baseline activity
–CF₃12.71.5Enhanced lipophilicity
–NO₂18.90.8Improved electron withdrawal

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